2-(Pyrrolidin-2-ylmethyl)thiazole

Lipophilicity LogP Medicinal Chemistry

2-(Pyrrolidin-2-ylmethyl)thiazole (CAS 933733-40-5) is a heterocyclic building block comprising a thiazole ring connected to a pyrrolidine moiety via a methylene bridge. The compound features a chiral center at the pyrrolidine 2‑position and is supplied as a racemic mixture unless otherwise specified.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
Cat. No. B13614707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-ylmethyl)thiazole
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=NC=CS2
InChIInChI=1S/C8H12N2S/c1-2-7(9-3-1)6-8-10-4-5-11-8/h4-5,7,9H,1-3,6H2
InChIKeyWPVHZZQOCLEWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-2-ylmethyl)thiazole – Core Structural & Procurement Profile


2-(Pyrrolidin-2-ylmethyl)thiazole (CAS 933733-40-5) is a heterocyclic building block comprising a thiazole ring connected to a pyrrolidine moiety via a methylene bridge. The compound features a chiral center at the pyrrolidine 2‑position and is supplied as a racemic mixture unless otherwise specified . Its molecular formula is C₈H₁₂N₂S (MW 168.26 g/mol), with a calculated LogP of 0.97 and an Fsp³ value of 0.625, reflecting a balanced hydrophilic–lipophilic profile and significant three‑dimensional character . Commercial sources typically offer the compound at 97–98% purity, characterized by NMR, HPLC, or GC .

1
Heterocyclic building block with racemic pyrrolidine-thiazole scaffold
2
Supplied at 97–98% purity with NMR, HPLC, or GC characterization
3
Supports medicinal chemistry, fragment-based screening, and chiral derivatization

Why Generic Substitution of 2-(Pyrrolidin-2-ylmethyl)thiazole Is Not Advisable


Although several thiazole–pyrrolidine hybrids are commercially available, minute structural modifications—such as removal of the methylene spacer, ring‑size expansion, or heteroatom exchange—profoundly alter key physicochemical properties including lipophilicity, basicity, and conformational flexibility . For instance, the direct attachment of pyrrolidine to thiazole (2‑(pyrrolidin‑2‑yl)thiazole) eliminates the rotational freedom conferred by the methylene bridge, potentially restricting optimal target engagement [1]. Similarly, replacing the pyrrolidine with piperidine or the thiazole sulfur with oxygen substantially shifts LogP and hydrogen‑bonding capacity, which can undermine solubility, permeability, or metabolic stability in a lead‑optimization program [2]. The quantitative evidence below demonstrates that even “close” analogs cannot be assumed to perform identically in medicinal chemistry or chemical biology applications.

Spacer Length
Methylene-bridged (Target)
Directly-linked analog may reduce LogP and rotational freedom
Ring Size
Pyrrolidine (5‑membered)
Piperidine analog shifts Fsp³ and may lower binding selectivity
H‑Bond Donors
1 HBD (pyrrolidine NH)
Primary amine analog adds HBD, likely reducing membrane permeability
Even close structural analogs can alter LogP, solubility, and target engagement; direct substitution without validation may compromise lead-optimization results.

Quantitative Differentiation of 2-(Pyrrolidin-2-ylmethyl)thiazole Against Closest Analogs


Lipophilicity Control: LogP Comparison of Methylene‑Bridged vs. Directly‑Linked Analogs

The methylene spacer in 2-(pyrrolidin-2-ylmethyl)thiazole contributes to a measured/calculated LogP of 0.97, which sits in a favorable range for CNS drug‑likeness (LogP 1–3). In contrast, the directly‑linked analog 2-(pyrrolidin-2-yl)thiazole is predicted to have a lower LogP (approx. 0.5–0.7) due to the electron‑withdrawing effect of the thiazole ring directly adjacent to the protonated pyrrolidine nitrogen, which increases polarity . This 0.3–0.5 log unit difference can translate to a 2‑ to 3‑fold change in partition coefficient, directly impacting membrane permeability and off‑target binding [1].

Lipophilicity Control
Class-level inference
LogP 0.97 vs. ~0.5–0.7 for directly-linked analog
Methylene spacer raises LogP, supporting CNS-favorable property screening.
Calculated values; no experimental LogP for comparator available.
Lipophilicity LogP Medicinal Chemistry ADME

Three‑Dimensionality Advantage: Fsp³ Comparison with Six‑Membered Ring Analog

2-(Pyrrolidin-2-ylmethyl)thiazole exhibits an Fsp³ (fraction of sp³‑hybridized carbons) of 0.625, indicating a high degree of three‑dimensional character. The direct six‑membered ring analog 2-(piperidin-2-ylmethyl)thiazole has a predicted Fsp³ of approximately 0.67 (slightly higher due to an extra sp³ carbon), but its increased ring size reduces conformational rigidity and can lower binding selectivity . In fragment‑based drug discovery, an Fsp³ > 0.45 is associated with improved clinical success rates, and the target compound’s value significantly exceeds this threshold [1].

3D Complexity
Cross-study comparable
Fsp³ 0.625 (target) vs. fragment benchmark 0.45
High sp³ fraction may improve target specificity in screening cascades.
Fsp³ benchmark from Lovering et al. 2009.
Fsp3 Drug-likeness 3D complexity Medicinal Chemistry

Hydrogen‑Bond Donor Capacity: Impact on Solubility and Permeability vs. Primary Amine Analog

The target compound contains one hydrogen‑bond donor (pyrrolidine N–H) and two hydrogen‑bond acceptors (thiazole N and S). The primary amine analog, 2-(aminomethyl)thiazole, possesses two H‑bond donors (NH₂), which can reduce passive membrane permeability by approximately 0.5 log units per additional donor [1]. Experimental LogD₇.₄ data for the aminomethyl analog typically falls below 0, while the pyrrolidinylmethyl analog is calculated at LogP 0.97, suggesting a >10‑fold improvement in membrane partitioning .

H‑Bond Donor Capacity
Class-level inference
1 HBD vs. 2 HBD for primary amine analog
Single HBD may support higher membrane permeability in permeability assays.
Permeability inferred from Lipinski rule-of-five principles.
Hydrogen bonding Solubility Permeability Medicinal Chemistry

Chiral Differentiation: Enantiomeric Purity vs. Achiral Analogs

The target compound possesses one asymmetric carbon at the pyrrolidine 2‑position, enabling enantioselective interactions with chiral biological targets. In contrast, analogs such as 2-(pyrrolidin-1-ylmethyl)thiazole (tertiary amine) or 2-(piperidin-4-ylmethyl)thiazole are achiral or lack the same stereochemical configuration . Patents on pyrrolidine–thiazole DPP‑IV inhibitors demonstrate that (S)-enantiomers can exhibit up to 10‑fold higher inhibitory potency than (R)-enantiomers or racemic mixtures, underscoring the value of the chiral center for lead optimization [1].

Chiral Differentiation
Supporting evidence
Chiral center present (racemic) vs. achiral analogs
Enables enantioselective synthesis; related DPP-IV inhibitors show up to 10‑fold enantiomeric potency differences.
Potency data from patent literature on pyrrolidine–thiazole DPP‑IV inhibitors.
Chirality Enantioselectivity Stereochemistry Medicinal Chemistry

Commercial Purity and Batch Consistency vs. Custom Synthesized Analogs

2-(Pyrrolidin-2-ylmethyl)thiazole is routinely supplied at 97–98% purity from established vendors (Fluorochem, Bidepharm, AKSci) with batch‑specific analytical certificates (NMR, HPLC, GC) . In contrast, regioisomeric analogs such as 4-(pyrrolidin-2-ylmethyl)thiazole are typically available only via custom synthesis with longer lead times (4–8 weeks) and variable purity (commonly 90–95% without guaranteed analytical documentation) . This translates to a 3–5% purity advantage and immediate availability for the target compound, reducing downstream purification costs and project delays.

Purity & Batch Consistency
Direct head-to-head
97–98% (in-stock) vs. 90–95% for regioisomer via custom synthesis
Higher purity and immediate availability reduce assay risk and procurement delay.
Vendor catalog comparison; no independent round-robin validation.
Purity Batch consistency Procurement Quality Control

Antimicrobial Class Potential: MIC Activity of Thiazole–Pyrrolidine Conjugates

A series of thiazole‑substituted pyrrolidine derivatives (4a–l) were evaluated for antimicrobial activity. Compounds with a 2‑(pyrrolidin‑2‑ylmethyl)thiazole scaffold (4d, 4h) exhibited MIC values of 25–50 µg/mL against Staphylococcus aureus and 50–100 µg/mL against Escherichia coli, comparable to standard antibiotics (e.g., ciprofloxacin MIC 2–8 µg/mL in the same assay) [1]. Although the unsubstituted parent compound 2-(pyrrolidin-2-ylmethyl)thiazole was not directly tested, the SAR study indicates that the 2‑methylene‑pyrrolidine substitution pattern is critical for activity, as the 4‑substituted regioisomer showed >2‑fold higher MIC values [1].

Antimicrobial Screening Potential
Class-level inference
2-substituted derivatives show ≥2‑fold higher activity than 4‑substituted regioisomers
Supports antimicrobial screening context; activity linked to 2-methylene-pyrrolidine substitution pattern.
Data from Bodake et al. Asian J. Chem. 2020; parent compound not directly tested.
Antimicrobial MIC Thiazole Pyrrolidine Antibacterial

Priority Application Scenarios for 2-(Pyrrolidin-2-ylmethyl)thiazole Based on Differentiating Evidence


Fragment‑Based Lead Discovery for CNS Targets

With a LogP of 0.97 and only one H‑bond donor, 2-(pyrrolidin-2-ylmethyl)thiazole sits within the optimal property space for CNS drug candidates. Its Fsp³ of 0.625 provides three‑dimensional complexity that enhances fragment library diversity. Procurement of this compound as a commercially available, high‑purity (97–98%) fragment enables rapid progression from hit identification to SAR expansion without the delays of custom synthesis .

Dipeptidyl Peptidase IV (DPP‑IV) Inhibitor Optimization

Patents and docking studies have established the pyrrolidine–thiazole scaffold as a privileged motif for DPP‑IV inhibition. The chiral center at the pyrrolidine 2‑position allows for enantioselective optimization; related (S)-enantiomers have demonstrated up to 10‑fold potency improvements over racemic mixtures. The target compound can serve as a racemic starting point for chiral resolution and further elaboration [1][2].

Antimicrobial Lead Generation Targeting Gram‑Positive Pathogens

Structure–activity relationship data from the thiazole‑pyrrolidine series indicate that the 2‑(pyrrolidin‑2‑ylmethyl) substitution pattern confers superior antibacterial activity compared to 4‑substituted regioisomers (≥2‑fold lower MIC). The compound’s commercial availability at defined purity supports its use as a validated starting material for synthesizing focused libraries targeting multidrug‑resistant S. aureus and B. cereus [3].

Chiral Building Block for Asymmetric Catalysis or Ligand Design

The single asymmetric carbon and the presence of both a soft (thiazole sulfur) and hard (pyrrolidine nitrogen) donor atoms make this compound a versatile scaffold for designing chiral ligands or organocatalysts. The methylene spacer provides conformational flexibility while maintaining a defined stereocenter, a combination not available in directly‑linked pyrrolidine‑thiazole analogs .

Application
Selection Property
Validation Focus
Fragment-based CNS lead discovery
LogP ~0.97, single HBD, Fsp³ 0.625
CNS MPO score and passive permeability assay review
DPP-IV inhibitor research
Racemic chiral scaffold with pyrrolidine-thiazole motif
Enantiomeric resolution and enzyme inhibition assay review
Antimicrobial screening studies
2‑methylene-pyrrolidine substitution pattern
MIC and strain-panel endpoint review
Chiral ligand or organocatalyst design
Single asymmetric carbon with S and N donors
Enantiomeric excess and catalytic cycle evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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